molecular formula C14H18ClNO2 B8259059 Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Cat. No.: B8259059
M. Wt: 267.75 g/mol
InChI Key: IPZVJXAYWFUVAF-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is a benzoate ester derivative featuring a 1,2,3,6-tetrahydropyridine (THP) substituent at the para-position of the aromatic ring. The compound exists as a hydrochloride salt, enhancing its aqueous solubility compared to its free base form.

The THP moiety is a partially saturated pyridine ring, conferring both aromatic and aliphatic characteristics. For instance, Desloratadine-related compounds (e.g., 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine hydrochloride) utilize the THP group as a pharmacophore, suggesting its relevance in drug design .

Properties

IUPAC Name

ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-7,15H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZVJXAYWFUVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Condensation of Pyridine Derivatives with Benzoyl Chloride

A widely reported method involves reacting 4-piperidone derivatives with benzoyl chloride under basic conditions to form the benzoate ester, followed by reduction to the tetrahydropyridine ring.

Step 1: Formation of 4-Benzoylpiperidin-4-ol

  • React 4-piperidone with benzoyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., THF or DMF).

  • Example: 4-piperidone (1 eq) + benzoyl chloride (1.2 eq) → 4-benzoylpiperidin-4-ol (yield: 70–85%).

Step 2: Reduction to Tetrahydropyridine

  • Reduce the tertiary alcohol intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C, H₂).

  • Example: 4-benzoylpiperidin-4-ol + NaBH₄ (MeOH, 0°C) → ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate (yield: 60–75%).

Step 3: Hydrochloric Acid Salt Formation

  • Treat the free base with HCl gas in ethanol or via reflux with concentrated HCl.

  • Crystallization yields the hydrochloride salt (mp: ~160–180°C).

Route 2: Multicomponent Reactions (MCR)

An alternative approach employs iodine-mediated condensation of benzaldehyde derivatives, ethyl acetoacetate, and 4-piperidone analogs.

ComponentRole in Reaction
Benzaldehyde derivativeProvides the benzoate aromatic core
Ethyl acetoacetateActs as a β-keto ester for Michael addition
4-PiperidoneSource of the tetrahydropyridine scaffold

Procedure :

  • Stir benzaldehyde (2 eq), ethyl acetoacetate (1 eq), and 4-piperidone (1 eq) in methanol with iodine (10 mol%) at 55°C.

  • Add 4-trifluoromethylbenzaldehyde (2 eq) after 25 min, then stir for 12 h.

  • Filter precipitates and recrystallize from ethyl acetate/n-hexane.

Yield : ~50–60%.

Key Reaction Optimization Parameters

Catalysts and Solvents

ParameterOptimal ConditionsImpact on Reaction Efficiency
Catalyst I₂ (10 mol%), NaBH₄, Pd/CAccelerates condensation and reduction steps
Solvent MeOH, THF, DCEPolar aprotic solvents enhance electrophilic reactivity
Temperature 0–55°C (condensation), 25–40°C (reduction)Minimizes side reactions (e.g., dehydration)

Critical Challenges

  • Dehydration Side Reactions : Tertiary alcohols may dehydrate to form aromatic pyridines under acidic conditions, requiring inert solvents (e.g., CH₂Cl₂) and mild acids (e.g., TFA).

  • Salt Purity : Hydrochloride salt formation often requires recrystallization from ethanol or isopropanol to achieve >95% purity.

Characterization Data

Spectroscopic Analysis

TechniqueKey Observations
¹H NMR δ 1.47 (t, CH₃), 2.65 (dd, CH₂), 2.81 (dd, CH₂)
HRMS [M + H]⁺: 403.1615 (Calcd: 403.1633)
IR Peaks at 2979, 2845, 1586 cm⁻¹ (C=O stretch)

Example NMR Data (CDCl₃, 400 MHz):

  • Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate:
    δ 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.47 (t, J = 7.1 Hz, 3H, CH₃).

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Condensation High yield, scalableRequires strict pH control
MCR Atom economy, fewer stepsModerate yields, iodine toxicity concerns

Applications and Derivatives

This compound serves as a precursor for:

  • Piperidine alkaloids : Via N-alkylation or hydrogenation.

  • Anticancer agents : Functionalization with trifluoromethyl or fluorophenyl groups .

Chemical Reactions Analysis

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydropyridine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-Substituted Benzoates ()

A series of ethyl 4-substituted benzoates from Molecules (2011) shares structural similarities with the target compound. Key differences lie in the nature of the substituents and their biological implications:

Compound ID Substituent Structure Heterocyclic Group Functional Group Salt Form
Target 1,2,3,6-Tetrahydropyridin-4-yl Tetrahydropyridine Ester Hydrochloride
I-6230 4-(Pyridazin-3-yl)phenethylamino Pyridazine Ester Free base
I-6232 4-(6-Methylpyridazin-3-yl)phenethylamino Methylpyridazine Ester Free base
I-6273 4-(Methylisoxazol-5-yl)phenethylamino Methylisoxazole Ester Free base
I-6373 4-(3-Methylisoxazol-5-yl)phenethylthio Methylisoxazole Thioether Free base
I-6473 4-(3-Methylisoxazol-5-yl)phenethoxy Methylisoxazole Ether Free base

Key Observations :

  • Substituent Complexity: The target compound has a direct THP substituent, whereas analogs in feature extended phenethylamino/thio/ether linkers with heterocycles (e.g., pyridazine, isoxazole).
  • Salt Form : The hydrochloride salt of the target compound improves solubility, a critical factor for bioavailability compared to free-base analogs .
  • Heterocyclic Role : Pyridazine and isoxazole groups in analogs may engage in π-π stacking or dipole interactions, whereas the THP group’s partial saturation could enhance membrane permeability .
Desloratadine-Related Compounds ()

The THP moiety is also present in 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine hydrochloride, a Desloratadine impurity. Unlike the target compound’s benzoate ester scaffold, this molecule incorporates a fused tricyclic system. The shared THP group suggests its role in receptor modulation, possibly as a metabolite or active intermediate .

Research Findings and Implications

Structure-Activity Relationships (SAR)
  • THP vs. Pyridazine/Isoxazole : The THP group’s basic nitrogen may facilitate protonation at physiological pH, enhancing interactions with acidic residues in receptor binding pockets (e.g., 5-HT receptors) . In contrast, pyridazine’s electron-deficient ring might favor interactions with hydrophobic pockets .
  • Ester vs. Thioether/Ether : The ester group in the target compound could act as a prodrug, undergoing hydrolysis to a carboxylic acid in vivo, while thioether/ether analogs may exhibit greater metabolic stability .
Pharmacological Potential

Though direct activity data for the target compound is unavailable, its structural features align with ligands targeting serotonin (5-HT) receptors. The THP moiety’s presence in ’s compound and the benzoate scaffold’s prevalence in drug design (e.g., local anesthetics, protease inhibitors) suggest dual applicability in CNS and anti-inflammatory therapies .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride, and how are intermediates characterized?

Methodological Answer:
A two-step approach is often utilized:

Core scaffold formation : The tetrahydropyridinyl moiety can be introduced via coupling reactions. For example, Suzuki-Miyaura cross-coupling using boronic acid derivatives (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) with halogenated benzoate esters, as demonstrated in analogous syntheses .

Esterification and salt formation : The benzoate ester is synthesized via nucleophilic substitution, followed by HCl-mediated salt formation.
Characterization :

  • LCMS (Liquid Chromatography-Mass Spectrometry) for intermediate purity and molecular ion verification (e.g., m/z 243 [M+H-C₄H₉OCO]+ observed in similar compounds) .
  • HPLC (High-Performance Liquid Chromatography) for retention time validation under acidic conditions (e.g., 1.31 minutes with TFA modifier) .

Basic: What are the critical solubility and stability parameters for this compound in experimental settings?

Methodological Answer:

  • Solubility : The hydrochloride salt form exhibits limited solubility in aqueous buffers (<21.7 mg/mL in DMSO), necessitating stock solutions in polar aprotic solvents like DMSO for in vitro assays .
  • Stability :
    • Store at -20°C under inert conditions to prevent degradation of the tetrahydropyridinyl ring .
    • Monitor via UV-Vis spectroscopy (λmax ~260–280 nm) for aromatic integrity and HPLC for decomposition products (e.g., free benzoic acid).

Advanced: How can molecular docking studies be designed to evaluate interactions with CNS targets?

Methodological Answer:

Target selection : Prioritize receptors with known affinity for tetrahydropyridinyl motifs, such as aminergic GPCRs (e.g., dopamine or serotonin receptors) .

Docking protocol :

  • Use Glide XP (Extra Precision) scoring to account for hydrophobic enclosure effects and hydrogen-bonding patterns .
  • Validate docking poses against crystallographic data of similar ligands (e.g., 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one) .

Water displacement analysis : Incorporate explicit water molecules in the binding pocket to model solvent effects .

Advanced: What structural modifications to the tetrahydropyridinyl moiety enhance selectivity for kinase vs. GPCR targets?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Introduce substituents like fluorine at the pyridinyl nitrogen to modulate electron density and hydrogen-bond acceptor capacity, as seen in optimized kinase inhibitors .
  • Ring saturation : Compare activity of 1,2,3,6-tetrahydropyridinyl (partially saturated) vs. fully saturated piperidinyl analogs to assess conformational flexibility impacts .
  • Assay validation : Use radioligand binding assays (e.g., ³H-labeled antagonists for GPCRs) and kinase inhibition profiling (e.g., ADP-Glo™ assays) to quantify selectivity shifts .

Advanced: How should conflicting data on biological activity between in vitro and in vivo models be resolved?

Methodological Answer:

Pharmacokinetic profiling :

  • Measure plasma protein binding (e.g., equilibrium dialysis) and blood-brain barrier penetration (logBB calculation) to assess bioavailability discrepancies .

Metabolite identification : Use LC-HRMS (High-Resolution Mass Spectrometry) to detect active metabolites (e.g., ester hydrolysis products) that may contribute to in vivo efficacy .

Dose-response recalibration : Adjust in vitro IC₅₀ values using free drug concentrations (unbound fraction) to align with in vivo efficacy thresholds .

Advanced: What analytical techniques are recommended for resolving stereochemical impurities in synthesis?

Methodological Answer:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with heptane/ethanol gradients to separate enantiomers of tetrahydropyridinyl intermediates .
  • NMR spectroscopy : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons in the tetrahydropyridinyl ring, ensuring correct stereochemistry .

Basic: How is the hydrochloride salt form validated, and what are its hygroscopicity risks?

Methodological Answer:

  • Salt validation :
    • Elemental analysis (C, H, N, Cl) to confirm stoichiometry (e.g., Cl⁻ content ~8.2% for a 1:1 salt) .
    • DSC (Differential Scanning Calorimetry) to identify melting points (e.g., 239–241°C for similar salts) .
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) studies at 25°C/60% RH; store in desiccators with silica gel if moisture uptake exceeds 5% .

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